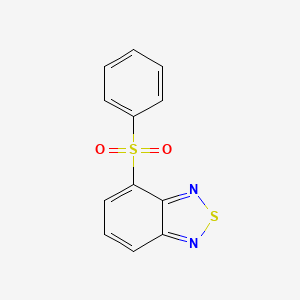![molecular formula C16H14BrN3O4 B5548057 5-bromo-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-furamide](/img/structure/B5548057.png)
5-bromo-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds often involves complex reactions and strategic methodologies. For instance, the synthesis of related furan and oxadiazole derivatives involves multiple steps, including bromination, condensation, and cyclization reactions. These methods showcase the intricate process of creating such compounds and their derivatives, highlighting the synthetic routes that could be adapted for our compound of interest (Stephens et al., 2001).
Molecular Structure Analysis
Molecular structure analysis is critical for understanding the behavior and potential applications of a compound. X-ray crystallography and spectroscopy methods, such as those used by Zhu and Qiu (2011), provide insight into the crystal structure, helping to visualize the arrangement of molecules and the spatial relationship between atoms within the compound. This information is vital for predicting reactivity and stability (Zhu & Qiu, 2011).
Chemical Reactions and Properties
Understanding the chemical reactions and properties of a compound involves studying its reactivity with various reagents and conditions. The retro-ene reaction of oxadiazol derivatives, as described by Kleier and Pilgram (1987), exemplifies the type of chemical transformations that such compounds can undergo, providing a basis for predicting how our compound might react under similar conditions (Kleier & Pilgram, 1987).
Physical Properties Analysis
The physical properties, including solubility, melting point, and spectral characteristics, are crucial for practical applications. Research on related compounds, such as the study by Wei-guo (2007), which investigated the UV spectrum and fluorescence properties of an electroluminescent material precursor, can provide insights into the physical properties that might be expected for our compound of interest (Wei-guo, 2007).
Chemical Properties Analysis
Analyzing the chemical properties involves studying the compound's behavior in various chemical reactions and its stability under different conditions. The efficient synthesis and reaction pathways demonstrated by Hirokawa et al. (2000) for producing related compounds highlight the importance of understanding the chemical properties to exploit the compound's potential applications (Hirokawa et al., 2000).
Aplicaciones Científicas De Investigación
Synthesis and Structural Insights
The synthesis of compounds related to 5-bromo-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-furamide involves complex chemical reactions that yield various derivatives with potential bioactive properties. For instance, the synthesis of novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines as antiprotozoal agents demonstrates the intricate processes involved in creating compounds with significant biological activities (Ismail et al., 2004). Similarly, research into the synthesis, insecticidal activity, and structure-activity relationship (SAR) of novel anthranilic diamides analogs containing 1,3,4-oxadiazole rings highlights the compound's potential for pest control applications (Qi et al., 2014).
Biological Applications and Potential Therapeutic Uses
The compound and its derivatives have been explored for various biological activities, including antiprotozoal, insecticidal, and potentially antidiabetic and antimicrobial effects. The promising in vitro IC50 values against T. b. rhodesiense and P. falciparum suggest potential applications in treating protozoal infections (Ismail et al., 2004). Insecticidal activities against diamondback moth and the exploration of density functional theory (DFT) studies indicate its potential in agricultural pest management (Qi et al., 2014). Additionally, the compound's derivatives have shown antimicrobial activities, suggesting potential for development into new antimicrobial agents (Aghekyan et al., 2020).
Propiedades
IUPAC Name |
5-bromo-N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-methylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3O4/c1-20(16(21)12-7-8-13(17)23-12)9-14-18-15(19-24-14)10-3-5-11(22-2)6-4-10/h3-8H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAHRXQUXAGIRJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC(=NO1)C2=CC=C(C=C2)OC)C(=O)C3=CC=C(O3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5547975.png)

![6-methyl-N-[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)methyl]imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5547987.png)
![N-[(1-benzyl-1H-imidazol-2-yl)methyl]-7-methoxy-N-methylchromane-3-carboxamide](/img/structure/B5547990.png)
![4,5-dimethyl-6-{3-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}pyrimidine](/img/structure/B5548010.png)

![5-(2-chlorophenyl)-N-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-2-furamide](/img/structure/B5548024.png)
![1-{[2-(3-methylphenyl)-7,8-dihydro-6H-cyclopenta[g]quinolin-3-yl]methyl}-3-piperidinecarboxamide](/img/structure/B5548031.png)
![2-[3-(5-chloro-1H-benzimidazol-2-yl)propyl]-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5548037.png)

![4-{[3-(benzyloxy)benzylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5548062.png)
![4-[(3-bromobenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5548072.png)
![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-2-[(2-methylphenyl)thio]acetamide hydrochloride](/img/structure/B5548073.png)
![N-[1-methyl-4-(pyridin-3-yloxy)-1H-indazol-3-yl]-2-(2-methyl-1,3-thiazol-4-yl)acetamide](/img/structure/B5548074.png)